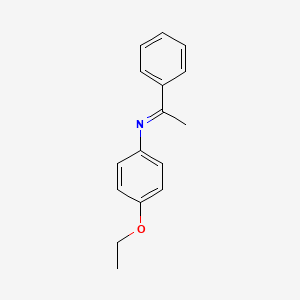
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone typically involves multiple steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitro-2-furaldehyde.
Isoxazole Ring Formation: The 5-nitro-2-furaldehyde is then reacted with an appropriate reagent to form the isoxazole ring.
Ketone Formation: The isoxazole intermediate is further reacted to introduce the ketone group.
Thiosemicarbazone Formation: Finally, the ketone intermediate is reacted with thiosemicarbazide under acidic or basic conditions to form the desired thiosemicarbazone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the nitrofuran ring.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in microbial or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-(5-nitro-2-furyl)pyrazole
- 5-Nitro-2-furaldehyde thiosemicarbazone
Comparison
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is unique due to its combined structural features of a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
Propriétés
Numéro CAS |
15154-25-3 |
|---|---|
Formule moléculaire |
C11H11N5O4S |
Poids moléculaire |
309.30 g/mol |
Nom IUPAC |
[(E)-1-[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5O4S/c1-5(13-14-11(12)21)9-6(2)20-15-10(9)7-3-4-8(19-7)16(17)18/h3-4H,1-2H3,(H3,12,14,21)/b13-5+ |
Clé InChI |
MEBZPTVCYFEIFD-WLRTZDKTSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])/C(=N/NC(=S)N)/C |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





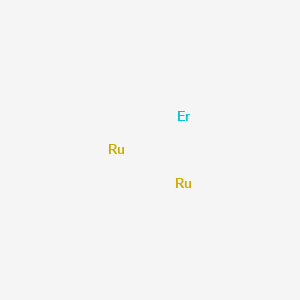

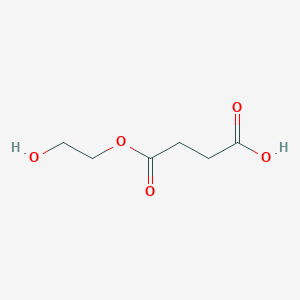
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

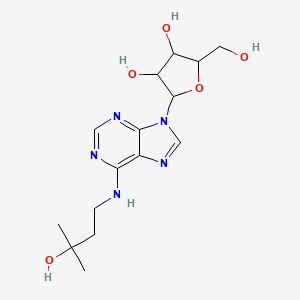
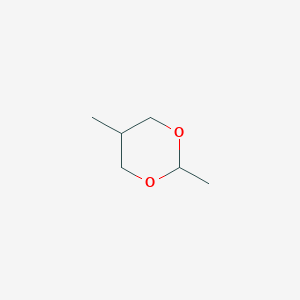
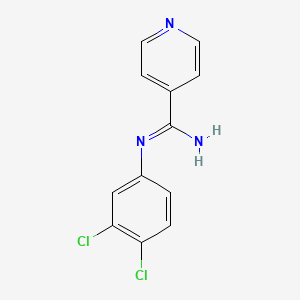
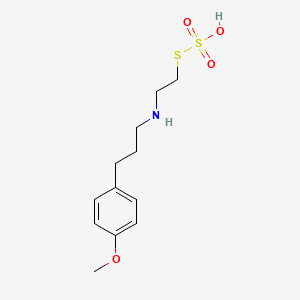
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
